molecular formula C23H25N5O B2478111 N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105218-99-2

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2478111
CAS No.: 1105218-99-2
M. Wt: 387.487
InChI Key: ZWYYCLDZWVWJHV-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridazinyl group, and a pyridinylmethyl moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the pyridazinyl and pyridinylmethyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyridazinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
  • N-(pyridin-4-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
  • N-(pyridin-3-ylmethyl)-1-(6-(m-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-5-2-3-7-20(17)21-8-9-22(27-26-21)28-13-10-19(11-14-28)23(29)25-16-18-6-4-12-24-15-18/h2-9,12,15,19H,10-11,13-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYYCLDZWVWJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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